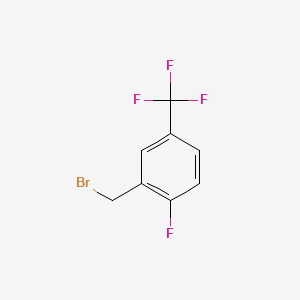

2-Fluoro-5-(trifluoromethyl)benzyl bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRMZRWUEAESEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372152 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220239-69-0 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220239-69-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-5-(trifluoromethyl)benzyl bromide, a key building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a halogenated aromatic compound valued for its utility in organic synthesis. The presence of both fluorine and a trifluoromethyl group significantly influences its reactivity and the properties of molecules synthesized from it.

Quantitative Data Summary

For ease of comparison, the key physical and chemical properties of this compound are summarized in the table below. It is important to note that the physical state of the compound is reported inconsistently across suppliers, with some listing it as a liquid and others as a solid. This may be due to impurities or differences in measurement conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrF₄ | [1] |

| Molecular Weight | 257.026 g/mol | [1] |

| Physical Form | Liquid or Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Boiling Point | Not consistently reported | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in common organic solvents | [2] |

| Sensitivity | Air sensitive | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and related structures typically involves the bromination of the corresponding benzyl alcohol. Below is a representative experimental protocol adapted from procedures for similar compounds.

Representative Synthesis of a Benzyl Bromide Derivative

This protocol outlines the synthesis of a benzyl bromide from its corresponding alcohol using phosphorus tribromide.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Absolute Toluene

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Potassium hydrogen carbonate (KHCO₃)

-

Saturated Sodium Chloride solution (brine)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol in absolute toluene is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

A solution of phosphorus tribromide in absolute toluene is added dropwise to the alcohol solution at a controlled temperature (e.g., 20-30°C).

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours) to ensure complete conversion.

-

The toluene is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in dichloromethane and washed with water.

-

The aqueous phase is neutralized to a pH of 8.0 with potassium hydrogen carbonate.

-

The aqueous phase is extracted multiple times with dichloromethane.

-

The combined organic phases are washed with water and then with a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved through techniques such as distillation or column chromatography.

Reactivity and Applications in Drug Discovery

The trifluoromethyl group and the fluorine atom in this compound enhance its utility in medicinal chemistry. These groups can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] This compound serves as a crucial building block for introducing these valuable moieties into larger, more complex molecules.[3]

The primary role of this compound in drug development is as a versatile electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

While specific signaling pathways directly modulated by this compound are not documented, its importance lies in the synthesis of molecules that do interact with such pathways. For instance, it can be used to synthesize kinase inhibitors, GPCR modulators, or other targeted therapeutics where the fluoro- and trifluoromethyl-phenyl motif is desired for optimal pharmacological properties.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is classified as an acute toxicant (oral) and is harmful to aquatic life with long-lasting effects. It can also cause skin irritation and serious eye damage.

-

Handling: Use in a well-ventilated area, wearing protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is reported to be air-sensitive.[2]

This guide provides a foundational understanding of this compound. For more detailed information, researchers should consult the relevant safety data sheets and peer-reviewed literature.

References

In-Depth Technical Guide: Structure Elucidation of 2-Fluoro-5-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzyl bromide is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a reactive benzyl bromide moiety, makes it a valuable building block for the synthesis of complex organic molecules. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, properties that are highly desirable in the development of novel therapeutic agents and pesticides. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its physicochemical properties, spectroscopic data, and a representative synthetic protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 220239-69-0 | [1] |

| Molecular Formula | C₈H₅BrF₄ | [1][2] |

| Molecular Weight | 257.02 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [2] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments in the molecule. The chemical shifts will be influenced by the attached fluorine, trifluoromethyl, and bromo-methyl groups.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine-containing groups. It is expected to show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group.

A supporting information document for a study on related trifluoromethylated compounds provides extensive NMR data that can be used as a reference for interpreting the spectra of analogous molecules.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H, C-F, C-Br, and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and fragment ions corresponding to the loss of bromine, trifluoromethyl, and other groups.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Synthetic route to this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Fluoro-5-(trifluoromethyl)benzyl alcohol in absolute toluene.

-

Addition of Brominating Agent: Cool the solution to 20-30 °C. Slowly add a solution of phosphorus tribromide in absolute toluene dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Workup:

-

Remove the toluene under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Neutralize the organic layer by washing with a saturated solution of potassium hydrogen carbonate (pH 8.0).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce the 2-fluoro-5-(trifluoromethyl)benzyl moiety into various molecular scaffolds.

Role in Drug Discovery

The incorporation of fluorine atoms and trifluoromethyl groups into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.[5] The trifluoromethyl group, in particular, can enhance metabolic stability and receptor binding affinity. As a result, this compound is a valuable tool for medicinal chemists in lead optimization and the development of new drug entities.[5]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, the trifluoromethyl group is often incorporated into pesticides and herbicides to enhance their efficacy and stability.[6] this compound serves as a versatile building block in the synthesis of novel agrochemicals.[6]

Logical Relationship Diagram:

Caption: Key application areas and their associated benefits.

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis. Its structure, confirmed through a combination of spectroscopic techniques, offers a unique combination of reactive and modulatory functional groups. While detailed, publicly available spectral data and a specific synthesis protocol are limited, the information provided in this guide, based on established chemical principles and data from analogous compounds, serves as a robust resource for researchers in the fields of drug discovery and agrochemical development. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of novel molecules with enhanced biological activities.

References

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)benzyl bromide, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, including detailed experimental context where available.

Core Physical and Chemical Data

This compound is a fluorinated aromatic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its properties are summarized below.

| Property | Value | Citations |

| CAS Number | 220239-69-0 | [1][2] |

| Molecular Formula | C₈H₅BrF₄ | [1][2] |

| Molecular Weight | 257.02 g/mol | [2] |

| Appearance | Liquid, Clear colorless | [1][3] |

| Purity | 97% - >98% | [1][4][5] |

| Refractive Index (n20/D) | 1.479 | [3] |

| Flash Point | 87.8 ± 10.0 °C | [3] |

| Storage Conditions | Recommended to be stored under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |

Experimental Protocols

Detailed experimental protocols for determining each physical constant are based on standard laboratory procedures. The following section details a representative synthetic protocol for a structurally related compound, which illustrates the general methodology for preparing benzyl bromides from their corresponding benzyl alcohols.

Protocol: Synthesis of 2-(Trifluoromethyl)benzyl bromide from 2-(Trifluoromethyl)benzyl alcohol

This protocol is adapted from a general method for the synthesis of benzyl bromides and serves as an illustrative example.[7]

Materials:

-

2-(Trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Absolute Toluene

-

Methylene chloride (CH₂Cl₂)

-

Potassium hydrogen carbonate (KHCO₃)

-

Saturated Sodium Chloride (NaCl) solution

-

Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

A solution of 2-(trifluoromethyl)benzyl alcohol (14 g) in absolute toluene (80 ml) is prepared in a reaction vessel.

-

A solution of phosphorus tribromide (30 ml) in absolute toluene (60 ml) is added dropwise to the alcohol solution while maintaining the temperature between 20-30°C.[7]

-

The reaction mixture is stirred at room temperature for 2 hours.[7]

-

The toluene is removed by distillation under reduced pressure.

-

The resulting residue is dissolved in methylene chloride and washed with water.

-

The pH of the mixture is adjusted to 8.0 using potassium hydrogen carbonate.[7]

-

The aqueous phase is separated and extracted three times with methylene chloride.[7]

-

The combined organic phases are washed twice with water and once with a saturated NaCl solution.[7]

-

The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the final product, 2-(Trifluoromethyl)benzyl bromide.[7]

Visualized Workflow and Logical Relationships

To further elucidate the experimental processes, the following diagrams visualize key workflows.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 220239-69-0 [chemicalbook.com]

- 3. This compound CAS#: 220239-69-0 [m.chemicalbook.com]

- 4. 3-Fluoro-5-(trifluoromethyl)benzyl Bromide | 239087-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

2-Fluoro-5-(trifluoromethyl)benzyl bromide molecular weight and formula

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-5-(trifluoromethyl)benzyl bromide, a fluorinated organic compound of significant interest to researchers and professionals in the fields of drug development and chemical synthesis.

Core Properties and Identifiers

This compound is a halogenated benzene derivative.[1] Its key properties and identifiers are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₈H₅BrF₄[1][2][3][4] |

| Molecular Weight | 257.026 g/mol [1][3] |

| CAS Number | 220239-69-0[1][2][3][4] |

| Synonyms | 2-Fluoro-5-trifluoromethylbenzyl bromide, 2-Bromomethyl-1-fluoro-4-trifluoromethylbenzene[2][4] |

| Physical Form | Liquid or Solid[1][3] |

| Purity | 97% - 98%[1][2] |

| InChI Key | BYRMZRWUEAESEZ-UHFFFAOYSA-N[1] |

| SMILES String | Fc1ccc(cc1CBr)C(F)(F)F |

Experimental Protocols and Applications

Detailed experimental protocols for this compound are application-specific and are typically found within published research literature. As a chemical reagent, it primarily serves as a building block in the synthesis of more complex molecules. Its application can be seen in the development of novel pharmaceutical compounds and other specialty chemicals.

Due to the nature of this compound as a chemical intermediate, there are no established signaling pathways directly associated with it. The biological activity of its derivatives would be dependent on the final molecular structure.

Chemical Identity and Properties Relationship

The following diagram illustrates the logical relationship between the various identifiers and the fundamental properties of this compound.

Caption: Relationship between identifiers and properties.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzyl bromide is a key building block in medicinal chemistry and drug discovery, sought after for its unique electronic properties imparted by the fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the synthetic routes to this important intermediate, focusing on the most prevalent and practical methodologies.

Core Synthesis Pathway: Free-Radical Bromination

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of the corresponding toluene derivative, 2-fluoro-5-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.

The general transformation is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: General Procedure for Wohl-Ziegler Bromination

Materials:

-

2-Fluoro-5-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Radical Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

-

Anhydrous Solvent (e.g., Carbon Tetrachloride, Acetonitrile, or (Trifluoromethyl)benzene)

-

Inert Gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply

-

Apparatus for filtration

-

Rotary evaporator

-

Chromatography or distillation setup for purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-(trifluoromethyl)toluene in a suitable anhydrous solvent under an inert atmosphere.

-

Addition of Reagents: Add N-bromosuccinimide (typically 1.05-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.1 equivalents) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated either thermally or photochemically (using a UV or a household compact fluorescent lamp). Monitor the progress of the reaction by TLC or GC-MS. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression. The denser NBS will be consumed and replaced by the less dense succinimide, which will float on top of the solvent, providing a visual cue for reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Purification: The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Data Presentation

Quantitative data for the synthesis of this compound is not widely reported. The following table provides a general overview of the reaction parameters based on similar benzylic brominations.

| Parameter | General Range/Value | Notes |

| Starting Material | 2-Fluoro-5-(trifluoromethyl)toluene | 1.0 equivalent |

| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.2 equivalents |

| Radical Initiator | AIBN or Benzoyl Peroxide | 0.02 - 0.1 equivalents |

| Solvent | CCl4, CH3CN, PhCF3 | Anhydrous conditions are crucial |

| Temperature | Reflux | Varies with the solvent used |

| Reaction Time | 1 - 6 hours | Monitor by TLC or GC-MS |

| Yield | Not Reported | Typically moderate to high for similar substrates |

Alternative Synthetic Route: From Benzyl Alcohol

An alternative, though less direct, method involves the conversion of the corresponding benzyl alcohol, 2-fluoro-5-(trifluoromethyl)benzyl alcohol, to the benzyl bromide. This is typically achieved using a brominating agent such as phosphorus tribromide (PBr3).

General Experimental Protocol

-

Dissolve 2-fluoro-5-(trifluoromethyl)benzyl alcohol in an anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere and cool in an ice bath.

-

Slowly add a solution of phosphorus tribromide (typically 0.33-0.5 equivalents) in the same solvent to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the Wohl-Ziegler reaction.

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Characterization

Due to the lack of publicly available spectral data for this compound, a detailed characterization table with specific peak assignments cannot be provided. However, the expected spectroscopic data would include:

-

1H NMR: A characteristic singlet for the benzylic protons (CH2Br) in the region of 4.5-4.8 ppm. The aromatic protons would appear as multiplets in the aromatic region (7.0-7.8 ppm), showing coupling to both the fluorine atom and adjacent protons.

-

13C NMR: A signal for the benzylic carbon (CH2Br) around 30-35 ppm. The aromatic carbons would show complex splitting patterns due to C-F coupling. The trifluoromethyl carbon would appear as a quartet.

-

19F NMR: Two distinct signals would be expected, one for the aromatic fluorine and a singlet for the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for the presence of bromine.

Conclusion

The synthesis of this compound is most effectively achieved through the Wohl-Ziegler bromination of 2-fluoro-5-(trifluoromethyl)toluene. This method offers good selectivity for the desired benzylic bromide. While specific reaction conditions and yields for this exact transformation are not extensively documented, the general protocols provided in this guide offer a solid foundation for researchers to develop and optimize the synthesis in their own laboratories. Careful monitoring and purification are key to obtaining the final product with high purity.

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzyl bromide: Stability and Reactivity for Researchers and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzyl bromide is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing its stability, reactivity, and the biological activity of molecules into which it is incorporated. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development and organic synthesis. The strategic introduction of the 2-fluoro-5-(trifluoromethyl)benzyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this reagent a valuable building block in the design of novel bioactive compounds.[1][2][3]

Physicochemical Properties and Stability

This compound is a solid at room temperature. While specific quantitative studies on its long-term stability are not extensively documented in publicly available literature, information for structurally related fluorinated benzyl bromides provides valuable guidance. Generally, benzyl bromides are susceptible to degradation, particularly when exposed to moisture, light, and high temperatures. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the stability of the benzylic C-Br bond.

Storage and Handling: To ensure its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4] It is crucial to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as benzyl bromides are lachrymators and skin irritants.

Decomposition: Upon decomposition, particularly at elevated temperatures, this compound is expected to release hazardous substances such as hydrogen bromide (HBr) and hydrogen fluoride (HF).

Synthesis

The synthesis of this compound typically proceeds via the bromination of the corresponding alcohol, 2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Experimental Protocol: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol

A common route to the precursor alcohol involves the reduction of the corresponding benzoic acid.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 6N

-

Ethyl acetate

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Water

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-(trifluoromethyl)benzoic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (typically 2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 6N HCl until gas evolution ceases.

-

Add water to the mixture and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Experimental Protocol: Synthesis of this compound

The bromination of the alcohol is a standard transformation in organic synthesis.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr3) or Carbon tetrabromide (CBr4) and Triphenylphosphine (PPh3)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or diethyl ether)

Procedure (using PBr3):

-

Dissolve 2-fluoro-5-(trifluoromethyl)benzyl alcohol in an anhydrous solvent such as DCM or diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (typically 0.33-0.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice-water.

-

Extract the product with the organic solvent used for the reaction.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Reactivity

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, and the electron-withdrawing nature of the fluorine and trifluoromethyl substituents can influence the reaction mechanism, potentially favoring an SN2 pathway.

Nucleophilic Substitution Reactions

This compound reacts with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Yield (%) | Reference (for analogous reactions) |

| Fluoride | Cesium fluoride (CsF) | Benzyl fluoride | Good | [5] |

| Alcohol (Alkoxide) | Sodium ethoxide | Benzyl ether | High | [6][7] |

| Thiol (Thiolate) | Sodium thiophenoxide | Benzyl thioether | High | [8] |

| Amine | Ammonia, primary/secondary amines | Benzyl amine | Good to High | [9] |

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the formation of a benzyl ether from this compound and an alcohol.

Materials:

-

This compound

-

Alcohol of choice

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous dimethylformamide (DMF) or THF

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous DMF or THF.

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for a short period (e.g., 30 minutes) to form the alkoxide.

-

Add a solution of this compound in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

A study on the synthesis of fluorinated benzyl ethers of methyl-α-D-mannopyranoside using various fluorinated benzyl bromides via Williamson ether synthesis reported yields ranging from 13% to 88%, highlighting the influence of the substitution pattern on reactivity.[6]

Logical Workflow for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution reactions.

Applications in Medicinal Chemistry and Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance drug-like properties.[5][10] The 2-fluoro-5-(trifluoromethyl)benzyl moiety can be introduced into a lead compound to:

-

Block Metabolic Oxidation: The strong C-F bond can prevent enzymatic degradation at that position, increasing the metabolic stability and half-life of the drug.[3]

-

Modulate Lipophilicity: The trifluoromethyl group generally increases lipophilicity, which can affect a molecule's ability to cross cell membranes.[1]

-

Enhance Binding Affinity: The electronic properties of the fluorine and trifluoromethyl groups can lead to favorable interactions with the target protein, such as dipole-dipole interactions or the formation of orthogonal multipolar interactions.

-

Influence Conformation: The steric bulk and electronic nature of the substituents can influence the preferred conformation of the molecule, which can be critical for biological activity.

While specific drugs containing the 2-fluoro-5-(trifluoromethyl)benzyl moiety are not prominently highlighted in the reviewed literature, the general utility of trifluoromethyl- and fluoro-substituted benzyl groups is well-established in the synthesis of a wide range of biologically active molecules.[2][11]

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical scenario where a molecule containing the 2-fluoro-5-(trifluoromethyl)benzyl group acts as an inhibitor of a signaling pathway.

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules. Its stability is manageable with proper handling and storage procedures. The primary reactivity of this compound is centered around nucleophilic substitution at the benzylic carbon, providing a straightforward method for introducing the electronically unique 2-fluoro-5-(trifluoromethyl)benzyl group. The strategic use of this moiety in drug design can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Further research into the quantitative stability and broader reactivity of this compound will undoubtedly expand its utility in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 6. wiserpub.com [wiserpub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Fluoro-5-(trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-5-(trifluoromethyl)benzyl bromide, a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid dissolving in a liquid, this is the maximum concentration of the solute that can be dissolved in a solvent at a given temperature and pressure. In drug discovery and development, solubility is a crucial physicochemical property that influences bioavailability, formulation, and efficacy.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound in various organic solvents is not extensively reported in publicly available literature. However, based on the solubility of structurally similar compounds, a qualitative assessment can be made. The parent compound, benzyl bromide, is known to be miscible with ethanol and ether, and soluble in benzene and carbon tetrachloride. It is also known to be slightly soluble in water. A safety data sheet for the related compound, 2-(Trifluoromethyl)benzyl bromide, explicitly states it is insoluble in water.

Based on this information, it is highly probable that this compound exhibits good solubility in a range of common organic solvents and poor solubility in water. The table below provides an estimated qualitative solubility profile.

| Solvent Family | Common Examples | Expected Qualitative Solubility |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble |

| Nonpolar Aromatic | Toluene, Benzene | Likely Soluble |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble |

| Esters | Ethyl acetate | Likely Soluble |

| Hydrocarbons | Hexane, Heptane | Likely Sparingly Soluble to Insoluble |

| Aqueous | Water | Insoluble |

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent. This method is considered the "gold standard" for solubility measurement.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent (analytical grade or higher)

-

Vials with screw caps and PTFE septa

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the collected filtrate.

-

Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the mean and standard deviation of the replicate measurements.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be fully characterized in the scientific literature, its structural characteristics strongly suggest good solubility in a wide range of organic solvents and poor solubility in aqueous solutions. The detailed experimental protocol provided in this guide offers a robust framework for researchers to precisely determine its solubility in solvents relevant to their specific applications. This information is invaluable for optimizing reaction conditions, developing effective formulations, and advancing research in both medicinal chemistry and materials science.

A Technical Guide to the Predicted Spectral Data of 2-Fluoro-5-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectral data for 2-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS No. 220239-69-0; Molecular Formula: C₈H₅BrF₄; Molecular Weight: 257.02 g/mol ).[1][2][3] Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a structural diagram of the molecule. This guide is intended to assist researchers in the identification and characterization of this and related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data for analogous compounds containing benzyl bromide, fluoro, and trifluoromethyl-substituted aromatic rings.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.7 - 7.5 | m | - | 3H | Aromatic Protons (H-3, H-4, H-6) |

| ~4.5 | s | - | 2H | CH₂Br |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138 (q, ³JCCF ≈ 3-5 Hz) | C-CH₂Br |

| ~132 (d, ³JCCF ≈ 8 Hz) | C-H |

| ~127 (q, ⁴JCCCF ≈ 1-2 Hz) | C-H |

| ~125 (q, ¹JCF ≈ 272 Hz) | CF₃ |

| ~124 (dq, ²JCCF ≈ 30 Hz, ²JCCF ≈ 4 Hz) | C-CF₃ |

| ~117 (d, ²JCCF ≈ 22 Hz) | C-H |

| ~32 | CH₂Br |

Predicted ¹⁹F NMR Spectral Data

Solvent: CDCl₃ Reference: CFCl₃ at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch[4] |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch[4][5] |

| 1350-1150 | Strong | C-F stretch (CF₃) |

| 1250-1000 | Strong | C-F stretch (Ar-F) |

| 900-675 | Strong | Aromatic C-H out-of-plane bend[4][6] |

| ~1220 | Strong | CH₂-Br wag |

| ~680 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Intensity | Assignment |

| 256/258 | Medium | [M]⁺˙ (Molecular ion peak with Br isotopes) |

| 177 | High | [M-Br]⁺ (Loss of Bromine radical) |

| 127 | Medium | [C₇H₄F]⁺ (Further fragmentation) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl compounds)[7][8] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid or liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[9] For quantitative analysis, a known amount of an internal standard can be added.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus. A simple pulse-acquire sequence is usually sufficient.[10]

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Liquid Samples: Place a small drop of the liquid directly onto the ATR crystal.

-

Solid Samples: Place a small amount of the solid powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane). Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.[11]

-

Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ionization source using a syringe pump.

-

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the expected pattern for a bromine-containing compound.

Molecular Structure and Connectivity

The following diagram illustrates the structural connectivity of this compound.

Caption: Molecular structure of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 220239-69-0 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. rsc.org [rsc.org]

Navigating the Commercial Landscape of 2-Fluoro-5-(trifluoromethyl)benzyl bromide: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to provide researchers, scientists, and drug development professionals with an in-depth understanding of the commercial availability, synthesis, and applications of the critical reagent, 2-Fluoro-5-(trifluoromethyl)benzyl bromide. This guide aims to streamline the procurement and utilization of this versatile building block in medicinal chemistry and materials science.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger developmental needs. The compound is typically offered in purities of 98% or higher and is available in quantities ranging from grams to kilograms. Researchers should note that some suppliers provide this product as part of a collection for early discovery research and may not include detailed analytical data, placing the onus of identity and purity confirmation on the buyer.

Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Available Quantities | Purity | Notes |

| CymitQuimica | 1g, 5g, 10g, 25g, 100g | 98% | Marketed under the Fluorochem brand for laboratory use. |

| Sigma-Aldrich | 250mg | Not specified | Part of the AldrichCPR collection for early discovery research; buyer assumes responsibility for confirming identity and purity. |

| Oakwood Chemical | 1g, 5g, 25g, 100g | 98% | |

| Thermo Scientific Chemicals | 5g | 97% |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.02 g/mol [1] |

| CAS Number | 220239-69-0 |

| Appearance | Liquid or solid[1] |

| Purity | Typically ≥97%[1][2] |

Synthesis Protocols

The synthesis of fluorinated benzyl bromides, such as this compound, is a well-established process in organic chemistry. A general and representative method involves the bromination of the corresponding toluene derivative. While specific procedural details may vary, a common laboratory-scale synthesis is outlined below.

Example Synthesis: Bromination of 2-Fluoro-5-(trifluoromethyl)toluene

This procedure is illustrative and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

-

2-Fluoro-5-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-5-(trifluoromethyl)toluene in carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction is typically irradiated with a lamp to facilitate radical initiation.

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5][6]

A summary of the key safety information is provided below. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

| Hazard Class | Precautionary Statements | Personal Protective Equipment (PPE) |

| Skin Corrosion/Irritation, Category 1B | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory. Use in a chemical fume hood. |

| Acute Toxicity, Oral, Category 4 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | As above. |

| Aquatic Hazard, Chronic, Category 3 | P273: Avoid release to the environment. | As above. |

Applications in Research and Development

The presence of both a fluorine atom and a trifluoromethyl group on the benzyl bromide scaffold makes this reagent particularly valuable in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance several key properties of drug candidates.[7]

Key Advantages of the Trifluoromethyl Group in Drug Design:

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[7] This can lead to a longer half-life and reduced drug dosage.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

-

Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties.

This compound serves as a key building block for introducing these advantageous properties into a wide range of molecular scaffolds. It readily undergoes nucleophilic substitution reactions, allowing for its incorporation into diverse chemical structures. Its use has been noted in the synthesis of complex molecules aimed at specific biological pathways.[8] The strategic introduction of fluorine-containing moieties is a widely employed strategy in the development of pharmaceuticals across various therapeutic areas.[9]

This technical guide provides a foundational understanding of this compound for researchers and developers. For further details, direct consultation with chemical suppliers and a thorough review of the relevant scientific literature are recommended.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-Fluoro-5-(trifluoromethoxy)benzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.es [fishersci.es]

- 4. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. canbipharm.com [canbipharm.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-5-(trifluoromethyl)benzyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzyl bromide is a versatile fluorinated building block increasingly utilized in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts desirable properties to target molecules. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the fluorine atom can modulate electronic properties and binding interactions. These characteristics make it a valuable reagent in the design and synthesis of novel pharmaceuticals and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value |

| CAS Number | 220239-69-0[1] |

| Molecular Formula | C₈H₅BrF₄[1] |

| Molecular Weight | 257.02 g/mol [1] |

| Appearance | Solid[1] |

| SMILES | Fc1ccc(cc1CBr)C(F)(F)F[1] |

| InChI Key | BYRMZRWUEAESEZ-UHFFFAOYSA-N[1] |

Applications in Organic Synthesis: Alkylation Reactions

This compound is primarily employed as an electrophile in nucleophilic substitution reactions to introduce the 2-fluoro-5-(trifluoromethyl)benzyl moiety into a variety of substrates. The most common applications are N-alkylation, O-alkylation, and C-alkylation reactions.

N-Alkylation

The introduction of the 2-fluoro-5-(trifluoromethyl)benzyl group onto nitrogen-containing compounds is a common strategy in medicinal chemistry to modify the pharmacological profile of lead compounds. This can be readily achieved by reacting this compound with primary or secondary amines, amides, or heterocycles in the presence of a suitable base.

General Reaction Scheme for N-Alkylation:

Typical Conditions for N-Alkylation:

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile, Acetone | 50 - 90 | 3 - 12 | 80 - 98[2] |

| Anilines | K₂CO₃, t-BuOK | Toluene, DMF | 80 - 150 | 12 - 24 | Moderate to Good[3][4] |

| N-Heterocycles | K₂CO₃, NaH | DMF, Acetonitrile | 60 - 100 | 4 - 10 | 75 - 95 |

O-Alkylation

O-alkylation with this compound is a straightforward method for the synthesis of ethers. This reaction is typically performed by treating a phenol or alcohol with the benzyl bromide in the presence of a base. The resulting ethers can be valuable intermediates or final products in various fields.

General Reaction Scheme for O-Alkylation: ``` R-OH + Br-CH₂-Ar → R-O-CH₂-Ar + HBr (where Ar = 2-fluoro-5-(trifluoromethyl)phenyl)

[R³C⁻] + Br-CH₂-Ar → R³C-CH₂-Ar + Br⁻ (where Ar = 2-fluoro-5-(trifluoromethyl)phenyl)

Caption: General experimental workflow for alkylation reactions.

Caption: SN2 mechanism for nucleophilic substitution.

Caption: Influence on molecular properties.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute oral toxicant and is harmful to aquatic life. [1]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Disclaimer: The protocols provided are intended as a general guide. Researchers should adapt these procedures to their specific substrates and reaction scales. It is essential to consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for 2-Fluoro-5-(trifluoromethyl)benzyl bromide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzyl bromide is a versatile alkylating agent of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzyl ring, imparts desirable physicochemical properties to target molecules. The presence of the trifluoromethyl moiety can enhance metabolic stability and lipophilicity, while the fluorine atom can modulate electronic properties and binding interactions. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potentially bioactive compounds.

Applications in Medicinal Chemistry

The introduction of the 2-fluoro-5-(trifluoromethyl)benzyl moiety into various molecular scaffolds has been explored for the development of a range of therapeutic agents. The unique electronic and steric properties of this group can lead to enhanced biological activity and improved pharmacokinetic profiles.

Antifungal and Antibacterial Agents

Substituted benzyl bromides are known to possess intrinsic antimicrobial properties and are also used to synthesize more complex molecules with enhanced activity. The 2-fluoro-5-(trifluoromethyl)benzyl group can be incorporated into various heterocyclic systems known to exhibit antifungal and antibacterial effects, such as triazoles and pyrazoles. The lipophilic nature of the trifluoromethyl group can facilitate membrane permeability, a crucial factor for antimicrobial efficacy.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies in oncology and other diseases. The benzyl group is a common scaffold in many kinase inhibitors, often involved in key binding interactions within the ATP-binding pocket of the enzyme. The specific substitution pattern of this compound can be exploited to fine-tune these interactions, potentially leading to increased potency and selectivity. For instance, this moiety can be incorporated into scaffolds targeting kinases such as PI3Kα.

Experimental Protocols

The following are generalized protocols for the N-alkylation of common heterocyclic scaffolds using this compound. These protocols are based on established methods for similar alkylating agents and should be optimized for specific substrates.

Protocol 1: N-Alkylation of Imidazole

This protocol describes the synthesis of 1-(2-fluoro-5-(trifluoromethyl)benzyl)-1H-imidazole.

Materials:

-

Imidazole

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Table 1: Typical Reaction Parameters for N-Alkylation of Imidazole

| Parameter | Value |

| Base | K₂CO₃ |

| Solvent | Acetonitrile |

| Temperature | 60-80 °C |

| Time | 4-8 h |

| Typical Yield | 80-95% |

Protocol 2: N-Alkylation of Pyrazole

This protocol describes the synthesis of 1-(2-fluoro-5-(trifluoromethyl)benzyl)-1H-pyrazole.

Materials:

-

Pyrazole

-

This compound

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Table 2: Typical Reaction Parameters for N-Alkylation of Pyrazole

| Parameter | Value |

| Base | NaH |

| Solvent | THF |

| Temperature | 0 °C to room temperature |

| Time | 2-6 h |

| Typical Yield | 75-90% |

Protocol 3: N-Alkylation of 1,2,4-Triazole

This protocol describes the synthesis of 1-(2-fluoro-5-(trifluoromethyl)benzyl)-1H-1,2,4-triazole and 4-(2-fluoro-5-(trifluoromethyl)benzyl)-4H-1,2,4-triazole. Note that alkylation of 1,2,4-triazole can result in a mixture of N1 and N4 isomers.

Materials:

-

1,2,4-Triazole

-

This compound

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify and separate the isomers by column chromatography on silica gel.

Table 3: Typical Reaction Parameters for N-Alkylation of 1,2,4-Triazole

| Parameter | Value |

| Base | Cs₂CO₃ |

| Solvent | DMF |

| Temperature | Room temperature |

| Time | 12-24 h |

| Typical Yield | 70-85% (combined isomers) |

Visualizations

Synthetic Workflow

Application Notes: Reactions of 2-Fluoro-5-(trifluoromethyl)benzyl bromide with Nucleophiles

References

Application Notes: N-Alkylation using 2-Fluoro-5-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. The introduction of substituted benzyl groups onto nitrogen-containing scaffolds is a widely employed strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. 2-Fluoro-5-(trifluoromethyl)benzyl bromide is a valuable reagent in this context, as the incorporation of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The electron-withdrawing nature of these substituents also influences the reactivity of the benzyl bromide, making it a potent alkylating agent.

Applications in Drug Discovery and Agrochemicals

The 2-fluoro-5-(trifluoromethyl)benzyl moiety is a key structural component in a variety of biologically active molecules. The corresponding amine, 2-Fluoro-5-(trifluoromethyl)benzylamine, serves as a vital intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of anti-cancer and anti-inflammatory agents.[1] In the agrochemical industry, this structural motif is incorporated into next-generation pesticides and herbicides to improve their efficacy and stability.[1] The N-alkylation of various nitrogen-containing heterocycles and amines with this compound allows for the exploration of new chemical space in the quest for novel therapeutic and crop protection agents.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound typically proceeds via a nucleophilic substitution reaction (SN2). The reaction is generally carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity, and a suitable solvent to facilitate the reaction.

Reaction:

Where R1 and R2 can be hydrogen, alkyl, aryl, or part of a heterocyclic system.

Experimental Protocols

Below are detailed protocols for the N-alkylation of a primary and a secondary amine with this compound.

Protocol 1: N-Alkylation of Aniline (a Primary Amine)

-

Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq), followed by anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, add a solution of this compound (1.1 eq) in DMF (5 mL) dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: N-Alkylation of Morpholine (a Secondary Amine)

-

Preparation: In a 50 mL round-bottom flask, dissolve morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Reagent Addition: Stir the suspension at 0 °C for 30 minutes. Then, add a solution of this compound (1.05 eq) in THF (5 mL) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by flash chromatography.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound, based on general laboratory practices for similar reactions.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 25 | 18 | 85-95 |

| Piperidine | K₂CO₃ | Acetonitrile | 60 | 12 | 90-98 |

| Morpholine | NaH | THF | 25 | 10 | 88-96 |

| Indole | NaH | DMF | 0-25 | 6 | 80-90 |

| Pyrrolidine | Et₃N | Dichloromethane | 25 | 24 | 82-92 |